Enantioselective Weed Control: (R)-2-tert-Bu Derivative vs. Other α-Methylbenzylphenylureas
The (R)-enantiomer of the 2-tert-butyl substituted α-methylbenzylphenylurea, which corresponds to the target compound, demonstrated significant herbicidal activity against both barnyardgrass (Echinochloa spp.) and Cyperaceae paddy weeds in greenhouse trials [1]. This broad-spectrum control contrasts with other analogs in the same study, such as the (R)-2-Et and (R)-2-CF3 derivatives, which showed strong activity only against perennial Cyperaceae weeds, and the (S)-enantiomers of unsubstituted and fluoro derivatives, which were active only against barnyardgrass [1]. The enantioselectivity of the (R)-2-tert-Bu derivative was noted as high, underscoring the critical importance of both the tert-butyl group and the specific stereochemistry for achieving the observed activity profile [1].
| Evidence Dimension | Herbicidal Activity Spectrum |
|---|---|
| Target Compound Data | Significantly controls barnyardgrass and both annual and perennial Cyperaceae paddy weeds (qualitative, high enantioselectivity) |
| Comparator Or Baseline | (R)-2-isoPr derivative: similarly broad-spectrum activity; (R)-2-Et and (R)-2-CF3 derivatives: strong activity only on perennial Cyperaceae; (S)-enantiomers of unsubstituted and fluoro derivatives: activity only on barnyardgrass. |
| Quantified Difference | Target compound exhibits a broader spectrum of weed control than several other α-methylbenzylphenylurea analogs with different substituents or opposite stereochemistry. |
| Conditions | Greenhouse trial; plant species: barnyardgrass (Echinochloa spp.), annual and perennial Cyperaceae paddy weeds [1]. |
Why This Matters
This compound offers a unique combination of broad-spectrum and enantioselective herbicidal activity, a profile that is not replicated by other substituents or stereoisomers, making it a specific tool for research on weed control in rice paddies.
- [1] Ryoo, J. H., Kuramochi, H., & Omokawa, H. (1998). Enantioselective Herbicidal Activity of Chiral α-Methylbenzylphenylureas against Cyperaceae and Echinochloa Paddy Weeds. Bioscience, Biotechnology, and Biochemistry, 62(11), 2189–2193. View Source
